(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide
Overview
Description
The compound “(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide” is a complex organic molecule. It contains a hydrazine group, which is often found in various pharmaceuticals and organic compounds . The presence of a chlorobenzylidene group indicates that it might have interesting chemical properties .
Scientific Research Applications
Antibacterial and Antifungal Applications
One of the primary applications of this compound lies in its role in synthesizing derivatives with potent antimicrobial activities. For instance, a study by Kumar and Mishra (2015) involved synthesizing novel diphenylamine derivatives, including (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide, demonstrating significant antibacterial and antifungal properties. This suggests its utility in developing new antimicrobial agents (Kumar & Mishra, 2015). Similarly, Moustafa et al. (2018) synthesized linear dipeptide derivatives based on this compound, showcasing promising antimicrobial activity, further highlighting its potential in antimicrobial drug development (Moustafa et al., 2018).
Molecular Docking Studies
The compound's utility extends to molecular docking studies, where its derivatives have been evaluated for their interaction with specific microbial enzymes, demonstrating potential for targeted antimicrobial therapy. This approach not only underscores its significance in antimicrobial research but also offers insights into designing more effective therapeutic agents by understanding their binding affinities and mechanisms of action (G. Moustafa et al., 2018).
Antimicrobial Agent Development
The synthesis of this compound and its derivatives for antimicrobial agent development is a significant area of research. Compounds synthesized from this compound have been tested against various bacterial and fungal strains, showing efficacy in inhibiting growth. This demonstrates its potential as a backbone for developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Kumar & Mishra, 2015; Moustafa et al., 2018).
Future Directions
Properties
IUPAC Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-8-6-14(7-9-15)11-20-21-17(23)12-19-16(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,19,22)(H,21,23)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGWLXQUULXXLW-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323953 | |
Record name | N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779597 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391883-82-2 | |
Record name | N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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